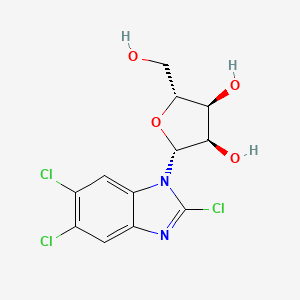![molecular formula C22H22N4OS B1222879 1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone](/img/structure/B1222879.png)
1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone is a triazolopyridine.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Pharmacokinetics
- Pharmacokinetics and Metabolic Pathways : Compounds similar to the one mentioned have been studied for their pharmacokinetics and metabolic pathways in humans. For instance, Almorexant, a tetrahydroisoquinoline derivative and a dual orexin receptor antagonist, has been investigated for its absorption, metabolism, and elimination in humans. It's metabolized extensively, and its metabolites are primarily excreted in feces, indicating the compound's complex metabolism and potential pharmacological applications (Dingemanse et al., 2013).
Toxicology and Safety Studies
- Toxicology and Dermatological Reactions : Certain compounds with complex structures have been investigated for their potential toxicological effects and their role in causing contact dermatitis in occupational settings. For example, chloroacetamide, a compound used in industrial and cosmetic products, has been studied for its sensitization potential and associated allergic reactions (Assier-Bonnet & Revuz, 1999).
Diagnostic and Therapeutic Applications
- Diagnostic Applications : Some derivatives have been used in diagnostic procedures, such as 18F-ISO-1, a cellular proliferative marker used in PET imaging to assess tumor proliferation. The correlation between tumor uptake of such compounds and proliferative indexes indicates potential applications in oncology and diagnostic imaging (Dehdashti et al., 2013).
Eigenschaften
Produktname |
1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]ethanone |
|---|---|
Molekularformel |
C22H22N4OS |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
1-(2,3-dihydroindol-1-yl)-2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C22H22N4OS/c1-22(2)13-16-8-3-5-9-17(16)20-23-24-21(26(20)22)28-14-19(27)25-12-11-15-7-4-6-10-18(15)25/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
DQFOPYSEAVPWQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CC=CC=C2C3=NN=C(N31)SCC(=O)N4CCC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aS,4R,6R,7R,7aS)-6,7-dihydroxy-4-(hydroxymethyl)-2-methyl-6-(2,3,4-trihydroxybutyl)-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2-carboxylic acid](/img/structure/B1222796.png)
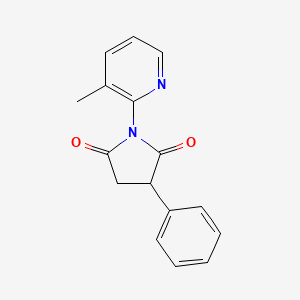
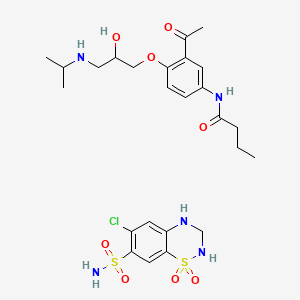
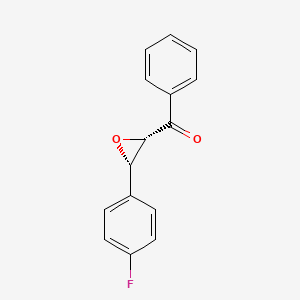
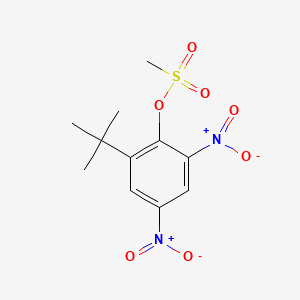
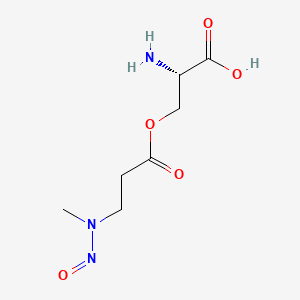
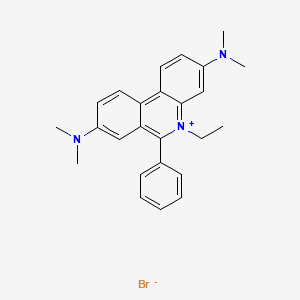
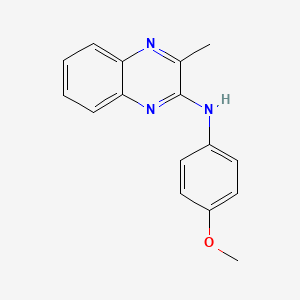
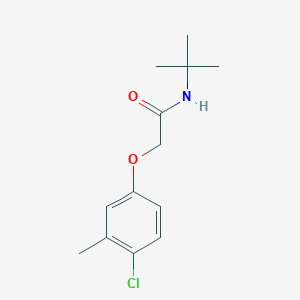
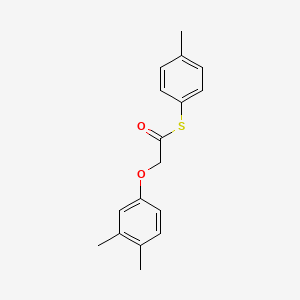
![[3-acetyloxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl] acetate](/img/structure/B1222815.png)
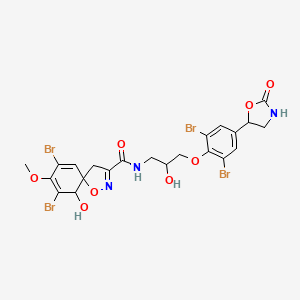
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B1222821.png)
